(R)-N,N-Dimethyl-3-[(2-nitro-4-sulfamoylphenyl)amino]-4-phenylsulfanylbutanamide
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Description
“®-N,N-Dimethyl-3-[(2-nitro-4-sulfamoylphenyl)amino]-4-phenylsulfanylbutanamide” appears to be a complex organic compound. It likely contains an amino acid-binding 1,5-diarylpyrazole derivative, which is intended to act as a prodrug with better aqueous solubility1. However, specific details about this compound are not readily available in the literature.
Synthesis Analysis
The synthesis of similar compounds often involves multi-step chemical reactions12. For instance, the synthesis of celecoxib analogs containing an amino or methylamino group involves introducing an amino acid through a series of reactions1. However, the exact synthesis process for “®-N,N-Dimethyl-3-[(2-nitro-4-sulfamoylphenyl)amino]-4-phenylsulfanylbutanamide” is not explicitly mentioned in the sources.
Molecular Structure Analysis
The molecular structure of this compound is not directly provided in the sources. However, it’s likely that the compound has a complex structure due to the presence of multiple functional groups such as nitro, sulfamoyl, and phenylsulfanyl groups. The structure of similar compounds often allows them to act as DNA intercalators3.Chemical Reactions Analysis
The specific chemical reactions involving this compound are not detailed in the sources. However, nitro compounds can undergo various reactions, including reduction to amines4. This might be relevant considering the nitro group in the compound.Physical And Chemical Properties Analysis
The specific physical and chemical properties of this compound are not provided in the sources. However, amino acids, which are likely part of this compound, are generally colorless, crystalline substances with high melting points due to their ionic properties6.Safety And Hazards
The safety and hazards associated with this compound are not explicitly mentioned in the sources. However, it’s important to note that nitro compounds can be toxic, and many methods have been developed to reduce nitro groups7.
Future Directions
The future research value of saccharide-modified sulfonamides, which could be related to this compound, has been highlighted. They have been found to have significant inhibitory effects on certain enzymes and could be further explored for the development of inhibitors8.
Please note that this analysis is based on the available information and may not fully cover all aspects of the compound due to the limited data. Further research and studies would be needed for a more comprehensive understanding.
properties
IUPAC Name |
(3R)-N,N-dimethyl-3-(2-nitro-4-sulfamoylanilino)-4-phenylsulfanylbutanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O5S2/c1-21(2)18(23)10-13(12-28-14-6-4-3-5-7-14)20-16-9-8-15(29(19,26)27)11-17(16)22(24)25/h3-9,11,13,20H,10,12H2,1-2H3,(H2,19,26,27)/t13-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJSXMAOXQKJWCR-CYBMUJFWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CC(CSC1=CC=CC=C1)NC2=C(C=C(C=C2)S(=O)(=O)N)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=O)C[C@H](CSC1=CC=CC=C1)NC2=C(C=C(C=C2)S(=O)(=O)N)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-N,N-Dimethyl-3-[(2-nitro-4-sulfamoylphenyl)amino]-4-phenylsulfanylbutanamide |
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